dimethyl 2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}terephthalate
Overview
Description
Dimethyl 2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}terephthalate is a useful research compound. Its molecular formula is C24H21N3O9S and its molecular weight is 527.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 527.09985043 g/mol and the complexity rating of the compound is 940. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Protein Modification and Enzyme Activity
- Water-soluble reagents similar to the compound have been used to selectively modify amino acids like tryptophan and cysteine in aqueous solutions. This approach aids in the study of protein structures and functions, highlighting the compound's potential in biochemistry research for modifying proteins under specific conditions (Horton & Tucker, 1970).
Synthesis of Novel Compounds
- Research on the synthesis of new fused heterocyclic compounds starting from dimethyl terephthalate, a similar compound, has shown promising antimicrobial activities. This suggests that derivatives of the compound could be investigated for antimicrobial properties and potential pharmaceutical applications (Fahim & Farag, 2020).
Environmental Degradation of Plastics
- The degradation of plastic additives like dimethyl terephthalate to less toxic forms has been studied, highlighting the role of microorganisms and specific enzymes in environmental remediation. This points to potential research applications in studying the biodegradation pathways of similar compounds to mitigate environmental pollution (Cheng et al., 2020).
Antioxidant Research
- Dimethyl sulfoxide, a compound related in solubility and chemical behavior, has been evaluated for its antioxidant properties, suggesting the utility of similar compounds in neuroprotective antioxidant research. This underscores the importance of investigating the antioxidant capacities of the compound and its derivatives (Sanmartín-Suárez et al., 2011).
Material Science and Polymer Research
- Studies on the polymerization of dimethyl terephthalate and related compounds for creating cyclic compounds suggest applications in material science, particularly in developing new polymers with specific structural and functional properties (Lavalette et al., 2002).
Properties
IUPAC Name |
dimethyl 2-[[2-[N-(benzenesulfonyl)-3-nitroanilino]acetyl]amino]benzene-1,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O9S/c1-35-23(29)16-11-12-20(24(30)36-2)21(13-16)25-22(28)15-26(17-7-6-8-18(14-17)27(31)32)37(33,34)19-9-4-3-5-10-19/h3-14H,15H2,1-2H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENYCYGASANAEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O9S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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